Synthetic Yield Advantage: 4-Methyl vs. 1-Methyl Dihydroquinoxalinone
The synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one via methylation of 3,4-dihydroquinoxalin-2(1H)-one with formaldehyde proceeds with a reported yield of approximately 95% . In contrast, the synthesis of the 1-methyl isomer (1-Methyl-3,4-dihydroquinoxalin-2(1H)-one) using a reductive amination approach achieves a yield of 75% under optimized conditions . This 20-percentage-point difference highlights a tangible advantage in process efficiency for the 4-methyl derivative.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one (75%) |
| Quantified Difference | 20 percentage points higher |
| Conditions | Methylation with formaldehyde (4-methyl) vs. reductive amination (1-methyl) |
Why This Matters
Higher synthetic yield directly reduces raw material costs and production time, making 4-methyl derivative the more economical choice for large-scale procurement and library synthesis.
